Kanamycin A acid sulfate
Overview
Description
Kanamycin A, often referred to simply as kanamycin, is an antibiotic used to treat severe bacterial infections and tuberculosis . It is not a first-line treatment and is recommended for short-term use only, usually from 7 to 10 days .
Synthesis Analysis
Kanamycin A is derived from KanJ-and-KanK-catalyzed conversion of kanamycin B in Streptomyces kanamyceticus . The kanamycin B yield of the kanJ-disruption strain was 3268±255 μg/mL, 12-fold higher than that of the original strain . The overexpressing strain containing three copies of kanJ and kanK in its genome exhibited the lowest kanamycin B yield (128±20 μg/mL), which was 54% lower than that of the original strain .Molecular Structure Analysis
The molecular formula of Kanamycin A acid sulfate is C18H40N4O19S2 . The molecular weight is 680.7 g/mol . The IUPAC name is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid .Chemical Reactions Analysis
Kanamycin A is involved in an oxidative deamination step catalyzed by kanamycin B dioxygenase (KanJ), thereby the C2’ position of kanamycin B is transformed into a keto group upon release of ammonia . The large size of the binding pocket suggests that KanJ can accept a broad range of substrates .Physical And Chemical Properties Analysis
The molecular formula of Kanamycin A acid sulfate is C18H40N4O19S2 . The molecular weight is 680.7 g/mol . The IUPAC name is (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid .Scientific Research Applications
Treatment of Resistant Infections : Kanamycin sulfate shows potential in treating resistant staphylococcal and Gram-negative bacillary infections (Hewitt & Finegold, 1958).
Use in Pediatrics : It has been valuable in treating serious infections in infants and children, exhibiting rapid absorption, antibacterial properties, and effectiveness against antibiotic-resistant strains (Yow & Tengg, 1961); (High, Sarria, & Huang, 1958); (Berger & Wehrle, 1958).
Surgical Infections : Kanamycin sulfate remains effective in treating surgical infections caused by Gram-positive and Gram-negative bacteria (Rutenburg, 1966); (Ciccone, Malament, & Bellingham, 1974).
Treating Gram-negative Urinary Tract Infections : It is effective in treating serious Gram-negative urinary tract infections, showing antibacterial activity and minimal toxicity (Murdoch, Gray, Geddes, & Wallace, 1966).
Ototoxicity Prevention : A study indicated that S-2 (3-aminopropylamino)ethylphosphorothioate could effectively prevent hearing loss due to ototoxic doses of kanamycin sulfate in guinea pigs (Pierson & Møller, 1981).
Oral Health : Topical kanamycin sulfate improved oral health in institutionalized individuals, though the effect diminished over time (Loesche, Green, Kenney, & Nafe, 1971).
Antimicrobial Activity : Kanamycin demonstrates broad antibacterial activity against various Gram-positive, Gram-negative, and acid-fast organisms (Welch, Wright, Weinstein, & Staffa, 1958).
Detection and Analysis : Advanced methods like spectral determination using gold nanoparticles and quantum dots, and colorimetric detection using silver nanoparticles and aptamer-selective sensing mechanism, have been developed for kanamycin sulfate determination in various samples (Wang, Wang, Ge, Jia, Li, & Chang, 2013); (Xu, Han, Li, Sun, Zhang, & Zhang, 2015).
Safety And Hazards
Kanamycin A may damage fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection . If exposed or concerned, get medical advice .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.2H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;2*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;2*(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTKIXVMLDAMNU-KNQICTBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N4O19S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641058 | |
Record name | Sulfuric acid--(1S,2R,3R,4S,6R)-4,6-diamino-3-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxy-alpha-D-glucopyranoside (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kanamycin acid sulfate | |
CAS RN |
64013-70-3 | |
Record name | Kanamycin acid sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064013703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--(1S,2R,3R,4S,6R)-4,6-diamino-3-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxy-alpha-D-glucopyranoside (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy-, sulfate (1:2) (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KANAMYCIN ACID SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KF3N5C3AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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